3-[(3,5-Dibromo-4-octoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,5-Dibromo-4-octoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one is a complex organic compound characterized by its unique structure, which includes multiple bromine atoms, octoxy groups, and chromen-2-one moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dibromo-4-octoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solvent-free conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dibromo-4-octoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
3-[(3,5-Dibromo-4-octoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(3,5-Dibromo-4-octoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-hydroxyphenylpyruvic acid: This compound shares the dibromo and hydroxyphenyl groups but differs in its overall structure and functional groups.
N-(3,5-Dibromo-4-hydroxyphenyl)benzamide: This compound also contains dibromo and hydroxyphenyl groups but has a benzamide moiety instead of the chromen-2-one structure.
Uniqueness
The uniqueness of 3-[(3,5-Dibromo-4-octoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one lies in its combination of bromine atoms, octoxy groups, and chromen-2-one moieties. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C33H30Br2O7 |
---|---|
Molecular Weight |
698.4 g/mol |
IUPAC Name |
3-[(3,5-dibromo-4-octoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C33H30Br2O7/c1-2-3-4-5-6-11-16-40-31-22(34)17-19(18-23(31)35)26(27-29(36)20-12-7-9-14-24(20)41-32(27)38)28-30(37)21-13-8-10-15-25(21)42-33(28)39/h7-10,12-15,17-18,26,36-37H,2-6,11,16H2,1H3 |
InChI Key |
KGVOXHQUVUBRFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1Br)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.